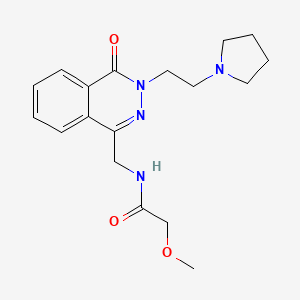
2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves a multi-step process starting with the preparation of key intermediates The initial steps usually involve functional group modifications such as nitration, reduction, and cyclization to form the phthalazine core
Industrial Production Methods: Industrial synthesis typically optimizes each step for scalability, yield, and purity. Techniques such as continuous flow chemistry, automation, and the use of catalysts can enhance the efficiency of the synthetic route. Purification methods like recrystallization, chromatography, and distillation ensure the final product's high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions primarily at the methoxy and pyrrolidine substituents, yielding various oxidized derivatives.
Reduction: Reduction reactions can target the phthalazine ring and convert the keto group into an alcohol.
Substitution: Nucleophilic substitutions can occur on the acetamide or pyrrolidine nitrogen atoms, producing a wide array of substituted analogs.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid in an acidic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride in an inert atmosphere.
Substitution: Various nucleophiles like amines or thiols under conditions favoring nucleophilic attack, such as basic or neutral pH.
Major Products: The major products formed depend on the reaction type, with oxidized or reduced derivatives and substituted analogs being the primary classes of products.
Scientific Research Applications
This compound has been explored in numerous research contexts due to its reactivity and potential biological activities. It serves as a key building block in the synthesis of pharmaceuticals and bioactive molecules. In medicinal chemistry, it is studied for its potential to interact with specific enzymes and receptors, thus providing insights into drug development. Additionally, its structural features make it a valuable probe in biological research, helping to elucidate molecular pathways and mechanisms.
Mechanism of Action
The compound’s biological effects are mediated through its interactions with various molecular targets, including enzymes and receptors. Its structure enables it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxy and pyrrolidine substituents play crucial roles in these interactions, enhancing binding affinity and specificity. The mechanistic pathways often involve inhibition or activation of enzymatic reactions or signal transduction processes.
Comparison with Similar Compounds
When compared to similar compounds like phthalazine derivatives or pyrrolidine-containing molecules, 2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide stands out due to its unique combination of functional groups. This distinct configuration imparts unique chemical and biological properties, differentiating it from other phthalazine or pyrrolidine analogs.
Similar compounds include:
2-methoxyphthalazinones
Pyrrolidinylphthalazines
Acetamide derivatives with phthalazine cores
Each similar compound offers a different profile of reactivity and biological activity, highlighting the diversity and potential within this chemical class.
Properties
IUPAC Name |
2-methoxy-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-25-13-17(23)19-12-16-14-6-2-3-7-15(14)18(24)22(20-16)11-10-21-8-4-5-9-21/h2-3,6-7H,4-5,8-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITGFANFXBGKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2734971.png)
![(E)-4-bromo-2-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2734973.png)
![Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate](/img/structure/B2734976.png)
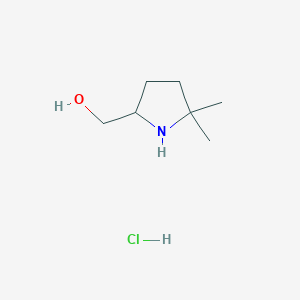
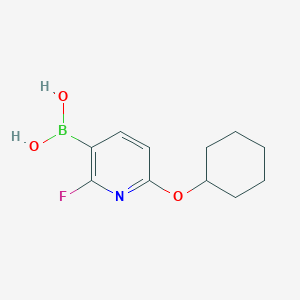
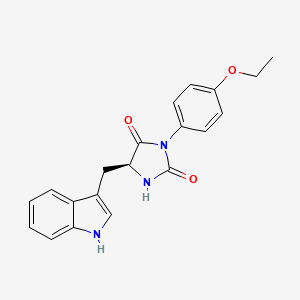
![2-[5-(4-chlorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2734985.png)
![Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-](/img/structure/B2734986.png)
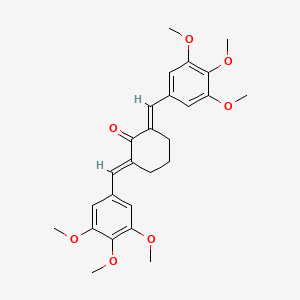
![[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B2734988.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2734990.png)
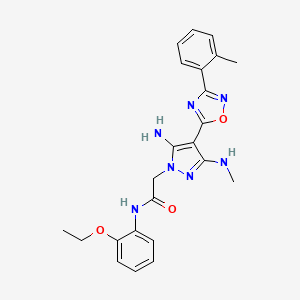
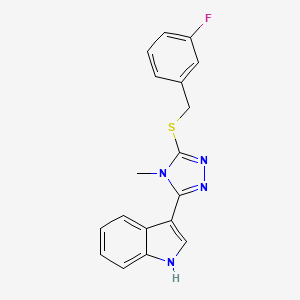
![N-[(2-bromophenyl)methyl]guanidine hydrobromide](/img/structure/B2734993.png)
